molecular formula C14H21BO3S B12086106 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12086106
M. Wt: 280.2 g/mol
InChI Key: SZPIURVNEDTVGN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and an appropriate solvent, such as tetrahydrofuran.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters to alcohols.

    Substitution: Boronic esters can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various coupled products depending on the reactants.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology

Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine

In medicinal chemistry, boronic esters are used to develop drugs and diagnostic agents.

Industry

Boronic esters are used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(19-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3

InChI Key

SZPIURVNEDTVGN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCO3

Origin of Product

United States

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